molecular formula C21H27N3O2 B248141 3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide

3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide

Cat. No. B248141
M. Wt: 353.5 g/mol
InChI Key: IYDNOOYWMZXEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide, commonly known as MMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MMPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of MMPP is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission in the brain. MMPP has been found to exhibit high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
MMPP has been found to exhibit a range of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission, the regulation of neuronal activity, and the modulation of neuroinflammation. MMPP has also been found to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

MMPP has several advantages for lab experiments, including its potent pharmacological effects, its high selectivity for dopamine and serotonin receptors, and its low toxicity. However, MMPP also has some limitations, including its poor solubility in water and its tendency to form aggregates, which can complicate its use in certain experimental protocols.

Future Directions

There are several future directions for research on MMPP, including the development of new synthesis methods that improve yield and purity, the investigation of the molecular mechanisms underlying its pharmacological effects, and the evaluation of its potential as a therapeutic agent for various neuropsychiatric disorders. Additionally, the development of new analogs of MMPP may lead to the discovery of compounds with improved pharmacological properties and reduced side effects.

Synthesis Methods

MMPP can be synthesized using various methods, including the reaction of 2-methoxyphenylpiperazine with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 2-methoxyphenylpiperazine with 3-methylbenzoyl chloride in the presence of a catalyst, such as trifluoroacetic acid.

Scientific Research Applications

MMPP has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. MMPP has been found to exhibit potent antipsychotic effects in animal models, making it a potential candidate for the treatment of schizophrenia. MMPP has also been found to exhibit anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

properties

Product Name

3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C21H27N3O2/c1-17-6-5-7-18(16-17)22-21(25)10-11-23-12-14-24(15-13-23)19-8-3-4-9-20(19)26-2/h3-9,16H,10-15H2,1-2H3,(H,22,25)

InChI Key

IYDNOOYWMZXEKR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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